molecular formula C9H9N3S B13094998 3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole

3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B13094998
M. Wt: 191.26 g/mol
InChI Key: FJTFQCAHEKZMQE-UHFFFAOYSA-N
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Description

3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of 2-mercaptobenzimidazole with 1,3-dichloroacetone under phase-transfer catalysis conditions . The reaction is carried out in the presence of solid potassium carbonate, solid potassium iodide, and 18-crown-6 in toluene. The structure of the resulting compound is confirmed using X-ray structural analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives of the parent compound .

Scientific Research Applications

3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting pantothenate synthetase . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole is unique due to its specific substitution pattern and the presence of the methyl group at the 3-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

1-methyl-2H-[1,3,4]thiadiazolo[3,2-a]benzimidazole

InChI

InChI=1S/C9H9N3S/c1-11-6-13-9-10-7-4-2-3-5-8(7)12(9)11/h2-5H,6H2,1H3

InChI Key

FJTFQCAHEKZMQE-UHFFFAOYSA-N

Canonical SMILES

CN1CSC2=NC3=CC=CC=C3N21

Origin of Product

United States

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